
1-Methoxy-3-vinylbenzene
Overview
Description
1-Methoxy-3-vinylbenzene (C₉H₁₀O, molecular weight 134.18 g/mol) is a styrene derivative featuring a methoxy group at the 1-position and a vinyl group at the 3-position of the benzene ring. It is a key intermediate in pharmaceutical synthesis, notably for producing norfenefrine (a neurotransmitter and antihypotensive agent) via hydroxyamination reactions. Its structure is confirmed by NMR
- ¹H NMR (CDCl₃): δ 7.26 (t, J = 8.0 Hz, 1H), 6.71 (dd, J = 17.8 Hz, 11.0 Hz, 1H), 3.83 (s, OCH₃, 3H) .
- ¹³C NMR (CDCl₃): δ 159.9 (C-O), 139.1 (vinyl), 55.3 (OCH₃) .
The vinyl group enables catalytic transformations, such as iron-catalyzed hydroxyamination, yielding 70–71% of amino-alcohol products like norfenefrine .
Preparation Methods
Synthesis via Isomerising Metathesis of Cardanol Derivatives
One prominent preparation method involves the isomerising metathesis of cardanol, a naturally derived phenolic compound, to obtain 1-methoxy-3-vinylbenzene.
Process Description:
Cardanol undergoes isomerisation catalyzed by palladium dimers followed by metathesis using ruthenium-based catalysts (e.g., Grubbs catalysts). The reaction is typically carried out in anhydrous dichloromethane or 2-methyl tetrahydrofuran under ethylene atmosphere at room temperature for 24 hours.Catalysts and Yields:
The catalysts used include HG1 (Hoveyda-Grubbs first generation), G1 (Grubbs first generation), and HG2 (Hoveyda-Grubbs second generation). HG1 catalyst showed the highest efficiency with yields up to 96% in the conversion of cardanol to this compound (or related vinylphenols).
Entry | Substrate | Catalyst | Yield (%) |
---|---|---|---|
1 | Cardanol | HG1 | 96 |
2 | Cardanol | G1 | 85 |
3 | Cardanol | HG2 | 11 |
- Reaction Conditions:
- Substrate concentration: 3 mmol
- Catalyst loading: 0.3 mol%
- Solvent: Anhydrous DCM or 2-methyl THF
- Pressure: 10 bar ethylene
- Time: 24 h
- Temperature: Room temperature
This method offers a green chemistry approach by utilizing renewable cardanol feedstock and mild reaction conditions.
Palladium-Catalyzed Heck Vinylation of Methoxyaryl Bromides
Another efficient synthetic route to this compound is the palladium-catalyzed Heck vinylation of 3-bromoanisole derivatives.
Method Overview:
The Heck reaction couples 3-bromoanisole (3-bromo-1-methoxybenzene) with ethylene or ethylene surrogates under palladium catalysis to form the vinylated product.-
- Palladium catalysts such as PdRuPhos G3, PdXPhos G, and PdXPhos G4 are employed at 10 mol% loading.
- Bases include potassium tert-butoxide (KOtBu).
- Tetraethylammonium salts are used as solid ethylene surrogates to avoid handling gaseous ethylene.
-
- Solvent: Toluene (0.2 M)
- Temperature: 80–120 °C depending on solvent
- Time: 18–36 hours
- Molar ratios: 1 equiv substrate, 8 equiv ammonium salt and base
Workup Procedures:
After reaction, mixtures are cooled, filtered, and purified by column chromatography or automated systems. NMR analysis confirms product formation.Yields:
Vinylation yields for related methoxy-substituted vinyl arenes range from 57% to 77%, with this compound typically isolated in the upper range of these yields.
Catalyst | Base | Temp (°C) | Time (h) | Yield (%) (typical) |
---|---|---|---|---|
PdRuPhos G3 | KOtBu | 100 | 18–36 | 65–75 |
PdXPhos G | KOtBu | 100 | 18–20 | 70–77 |
PdXPhos G4 | KOtBu | 100 | 18 | 70+ |
This method is notable for avoiding direct ethylene gas use and for its applicability to various heteroaryl substrates.
Wittig-Type Olefination Using Phosphonate Esters
A classical organic synthesis approach involves the Wittig-Horner reaction between m-methoxybenzaldehyde and phosphonate esters to form this compound derivatives.
Reaction Details:
The reaction uses 2-(benzyloxy)phenylmethyl phosphonate diethyl ester and m-methoxybenzaldehyde in the presence of strong bases such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide (LDA).-
- Temperature range: 0–130 °C
- Solvents: Alcohols (C1–C6), dichloromethane, chloroform, acetone, ethyl acetate, tetrahydrofuran, toluene, DMF
- Reaction time: 0–48 hours
- Alkaline conditions with bases such as sodium hydride or potassium carbonate
Purification:
Excess m-methoxybenzaldehyde is removed by washing with saturated sodium bisulfite solution. The product is recrystallized from suitable solvents such as alcohols or chlorinated solvents.Product:
The intermediate 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene is obtained, which can be further deprotected to yield this compound.
This method is well-established and allows for selective formation of vinyl arenes with methoxy substitution, though it requires careful control of reaction conditions and purification steps.
Summary Table of Preparation Methods
Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
---|---|---|---|---|
Isomerising Metathesis of Cardanol | HG1, G1, HG2 catalysts, Pd dimer | DCM or 2-MeTHF, 10 bar ethylene, r.t. | 11–96 | Green, renewable feedstock, mild |
Palladium-Catalyzed Heck Vinylation | PdRuPhos G3, PdXPhos G, KOtBu, ammonium salts | Toluene, 80–120 °C, 18–36 h | 57–77 | Avoids ethylene gas, broad substrate scope |
Wittig-Type Olefination | Phosphonate esters, strong bases (NaH, KOtBu, LDA) | 0–130 °C, 0–48 h, various solvents | Not explicitly stated | Classical, requires multiple steps |
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic attack, making it susceptible to reactions such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrogenation: The vinyl group can be hydrogenated to form 1-methoxy-3-ethylbenzene using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nitration: 1-Methoxy-3-nitrobenzene.
Halogenation: 1-Methoxy-3-chlorobenzene or 1-Methoxy-3-bromobenzene.
Oxidation: 1-Methoxy-3-formylbenzene or 1-Methoxy-3-carboxybenzene.
Scientific Research Applications
Synthetic Chemistry
1-Methoxy-3-vinylbenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its vinyl group enables participation in various addition reactions, making it a valuable precursor for synthesizing polymers and other materials.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Hydroxyamination | Conversion to 2-amino-1-(3-methoxyphenyl)ethan-1-ol using iron catalyst | 70% |
Ethenolysis | Synthesis of 3-vinylphenol from cardanol | Variable |
Isomerizing Metathesis | Production of branched esters and higher value chemicals | Up to 91% |
The hydroxyamination reaction is particularly noteworthy, as it allows for the production of pharmaceutical intermediates such as norfenefrine from this compound with good yields . Additionally, its application in ethenolysis and isomerizing metathesis has been explored for creating various useful compounds from renewable resources like cardanol .
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of this compound as a precursor for drug synthesis. It has been involved in the production of several important drugs through various synthetic pathways.
Case Study: Synthesis of Norfenefrine
In one study, researchers successfully converted this compound into norfenefrine through a series of reactions involving hydroxyamination. The process utilized an iron catalyst and resulted in a yield of approximately 70% . This highlights the compound's utility in drug development.
Material Science
Beyond its role in pharmaceuticals, this compound is also applied in material science, particularly in the synthesis of polymers and resins. The vinyl group allows it to participate in polymerization reactions, contributing to the production of materials with specific properties suitable for various industrial applications.
Environmental Considerations
Research into greener synthesis methods using this compound has gained traction. For instance, studies have explored using environmentally friendly solvents and catalysts to improve reaction efficiency while minimizing environmental impact . This aligns with the broader trend towards sustainable chemistry practices.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-vinylbenzene in chemical reactions primarily involves the activation of the benzene ring by the methoxy group. This activation increases the electron density on the ring, making it more reactive towards electrophiles. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methoxy-3-methylbenzene (3-Methylanisole)
- Molecular formula : C₈H₁₀O
- Molecular weight : 122.17 g/mol
- Key differences : Replaces the vinyl group with a methyl substituent.
- Reactivity : Lacks the reactive vinyl double bond, limiting participation in addition reactions (e.g., hydroxyamination). Primarily used as a solvent or intermediate in organic synthesis .
1-Methoxy-3-(methoxymethyl)benzene
- Molecular formula : C₉H₁₂O₂
- Molecular weight : 152.19 g/mol
- Key differences : Contains a methoxymethyl (–CH₂OCH₃) group instead of vinyl.
- Reactivity: The electron-donating methoxymethyl group may enhance solubility in polar solvents but reduces electrophilic reactivity compared to the vinyl group. No catalytic applications reported in the evidence .
3-Phenoxytoluene
- Molecular formula : C₁₃H₁₂O
- Molecular weight : 184.24 g/mol
- Key differences: Features a phenoxy group (–OPh) and methyl group.
- Applications: Used in polymer and surfactant synthesis due to its ether linkage.
1-Methoxy-3,5-dinitrobenzene
- Molecular formula : C₇H₆N₂O₅
- Molecular weight : 198.13 g/mol
- Key differences: Nitro groups (–NO₂) at positions 3 and 5 drastically alter electronic properties, making it highly electrophilic.
- Reactivity: Participates in nucleophilic aromatic substitution but lacks the vinyl group’s capacity for catalytic functionalization.
Comparative Analysis Table
Key Research Findings
- Electronic Effects : Methoxy groups enhance ring electron density, directing electrophilic attacks to specific positions. However, nitro groups (e.g., in 1-methoxy-3,5-dinitrobenzene) reverse this effect, favoring nucleophilic substitution .
- Toxicity Considerations: Limited data exist for this compound and its analogs, though some derivatives (e.g., 1-methoxy-3,5-dinitrobenzene) may pose handling risks .
Biological Activity
1-Methoxy-3-vinylbenzene, also known as p-methoxystyrene, is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications.
- Molecular Weight : 134.18 g/mol
- CAS Number : 637-69-4
- Molecular Structure : The compound features a methoxy group (-OCH) and a vinyl group (-CH=CH) attached to a benzene ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxy group enhances the compound's lipophilicity, which can facilitate its absorption and interaction with cell membranes. The vinyl group can participate in nucleophilic addition reactions, potentially leading to the formation of reactive intermediates that may exert biological effects.
Biological Activities
This compound has been studied for several biological activities:
- Antioxidant Properties : It has shown potential in scavenging free radicals, thereby reducing oxidative stress.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, contributing to its potential therapeutic applications.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antioxidant Activity :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Data Summary Table
Q & A
Q. Basic: What are the most reliable synthetic routes for 1-Methoxy-3-vinylbenzene, and how do reaction conditions influence yields?
Methodological Answer:
this compound can be synthesized via Wittig reactions or Grignard-based coupling . For example:
- Wittig Reaction : Reacting 3-methoxybenzaldehyde with vinyltriphenylphosphonium bromide in anhydrous THF using t-BuOK as a base. Yields (~75–85%) depend on temperature control (0–5°C) to minimize side reactions like polymerization .
- Copper-Catalyzed Coupling : A Pd/Cu-mediated Sonogashira coupling between 3-methoxyiodobenzene and acetylene derivatives under argon, achieving ~91% yield with optimized ligand ratios (e.g., hydrazon ligands) and solvent polarity .
Key Variables :
Parameter | Wittig Reaction | Grignard Coupling |
---|---|---|
Temperature (°C) | 0–5 | 40 |
Solvent | THF | Isopropyl alcohol |
Catalyst | None | CuI/Pd |
Yield Range | 75–85% | 85–91% |
Q. Basic: How can researchers structurally characterize this compound using spectroscopic techniques?
Methodological Answer :
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 1630 cm⁻¹ (C=C) provide functional group confirmation .
Data Cross-Validation : Compare spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments.
Q. Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer :
Contradictions (e.g., unexpected polymerization rates or regioselectivity) may arise from:
- Impurity Effects : Trace metals (e.g., Cu⁺) in solvents can accelerate side reactions. Use chelating agents (e.g., EDTA) during synthesis .
- pH Sensitivity : Stability in aqueous phases varies (optimal pH 5–9). Test reactivity under buffered conditions to isolate pH-dependent pathways .
- Comparative Analysis : Benchmark results against structurally analogous compounds (e.g., 1-Ethoxy-3-methylbenzene) to identify substituent-driven trends .
Experimental Design :
Replicate conflicting studies under controlled purity/pH conditions.
Use kinetic profiling (e.g., time-resolved UV-Vis) to track intermediate formation.
Apply multivariate analysis to decouple variables (e.g., solvent polarity vs. temperature) .
Q. Advanced: What strategies optimize enantioselective functionalization of this compound for pharmaceutical intermediates?
Methodological Answer :
- Chiral Ligands : Use BINOL-derived phosphoramidites in Pd-catalyzed asymmetric allylic alkylation to achieve >90% ee .
- Enzyme-Mediated Reactions : Lipases (e.g., CAL-B) catalyze regioselective acylations of the vinyl group in non-polar solvents .
- Computational Screening : DFT-guided identification of transition states predicts optimal catalysts (e.g., Ru-based complexes) for Diels-Alder reactions .
Case Study :
Approach | Catalyst | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|
Pd/BINOL | Toluene | 92 | 85 | |
CAL-B Lipase | Hexane | 78 | 90 | |
Ru-Denmark Catalyst | DCM | 95 | 82 |
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation (classified as Acute Toxicity Category 4 via inhalation) .
- PPE : Nitrile gloves and safety goggles mandatory; avoid skin contact (potential dermal toxicity Category 4) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
First Aid :
- Ingestion : Rinse mouth with water; seek medical attention .
- Fire Hazards : Extinguish with CO₂ or dry chemical powder; avoid water jets .
Q. Advanced: How can researchers address the lack of ecological toxicity data for this compound?
Methodological Answer :
- QSAR Modeling : Predict bioaccumulation (log P ~2.8) and toxicity using quantitative structure-activity relationships .
- Microcosm Studies : Test degradation in soil/water systems with HPLC-MS monitoring to identify persistent metabolites .
- Alternative Assessments : Compare with structurally similar compounds (e.g., 1-Methoxy-4-vinylbenzene) with known ecotoxicological profiles .
Proposed Testing Matrix :
Parameter | Method | Reference Standard |
---|---|---|
Biodegradation | OECD 301D (Closed Bottle) | Phenol |
Aquatic Toxicity | Daphnia magna assay | EC₅₀ < 10 mg/L |
Properties
IUPAC Name |
1-ethenyl-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECUPOXPPBBFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342749 | |
Record name | 1-Methoxy-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-20-0 | |
Record name | 1-Ethenyl-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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